molecular formula C12H14BrClO B13988772 4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene

4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene

Cat. No.: B13988772
M. Wt: 289.59 g/mol
InChI Key: VMJWGYLQMPVSGG-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene is an organic compound with the molecular formula C12H14BrClO It is a derivative of benzene, substituted with bromine, chlorine, and a cyclopentylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Cyclopentylmethoxylation: The attachment of a cyclopentylmethoxy group to the benzene ring.

These reactions are usually carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring. Common reagents used in these reactions include bromine, chlorine, and cyclopentylmethanol, often in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: Where one substituent on the benzene ring is replaced by another.

    Oxidation Reactions: Where the compound is oxidized to form new products.

    Reduction Reactions: Where the compound is reduced, often resulting in the removal of halogen atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may result in the removal of halogen atoms, forming simpler benzene derivatives .

Scientific Research Applications

4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-chloro-2-(cyclopentylmethoxy)benzene
  • 1-Bromo-2-chloro-4-(cyclopentylmethoxy)benzene
  • 2-Bromo-4-chloro-1-(chloromethyl)benzene

Uniqueness

4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

4-bromo-1-chloro-2-(cyclopentylmethoxy)benzene

InChI

InChI=1S/C12H14BrClO/c13-10-5-6-11(14)12(7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2

InChI Key

VMJWGYLQMPVSGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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